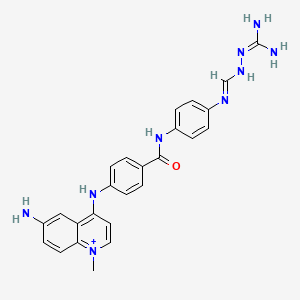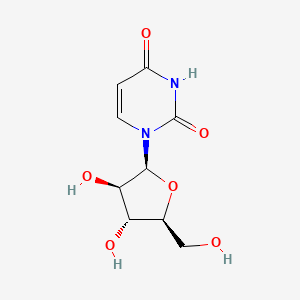
beta-L-Arabinosyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-L-Arabinosyluracil: is a nucleoside analog that belongs to a class of compounds known as arabinosides. These compounds are characterized by the presence of L-arabinose as the pentose sugar moiety. This compound is structurally similar to uracil, a pyrimidine nucleobase, but with an arabinose sugar instead of ribose or deoxyribose. This structural modification imparts unique properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Beta-L-Arabinosyluracil can be synthesized through several methods. One common approach involves the glycosylation of uracil with L-arabinose. This reaction typically requires the use of a glycosyl donor, such as a protected arabinose derivative, and a glycosyl acceptor, such as uracil. The reaction is often catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), under anhydrous conditions. The resulting product is then deprotected to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as crystallization or chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Beta-L-Arabinosyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives with modified functional groups.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the uracil ring or the arabinose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil-5-carboxylic acid, while substitution with an amine could produce an amino-substituted uracil derivative.
科学的研究の応用
Beta-L-Arabinosyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a model compound for studying glycosylation reactions.
Biology: The compound is studied for its interactions with enzymes involved in nucleic acid metabolism and its potential as a biochemical tool.
Medicine: this compound and its derivatives are investigated for their antiviral and anticancer properties. They can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of beta-L-Arabinosyluracil involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes such as DNA polymerases and reverse transcriptases, inhibiting their activity and thus preventing the synthesis of DNA and RNA. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells.
類似化合物との比較
Arabinosylcytosine (Cytarabine): Another arabinoside with a cytosine base, used primarily as an anticancer agent.
Arabinosyladenine (Vidarabine): An adenine analog with antiviral properties.
Arabinosylthymine: A thymine analog with potential therapeutic applications.
Uniqueness: Beta-L-Arabinosyluracil is unique due to its specific structure, which combines the uracil base with the L-arabinose sugar. This combination imparts distinct biochemical properties, such as its ability to inhibit nucleic acid synthesis and its potential therapeutic applications in both antiviral and anticancer treatments.
特性
CAS番号 |
40093-89-8 |
|---|---|
分子式 |
C9H12N2O6 |
分子量 |
244.20 g/mol |
IUPAC名 |
1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m0/s1 |
InChIキー |
DRTQHJPVMGBUCF-JPCMASIJSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
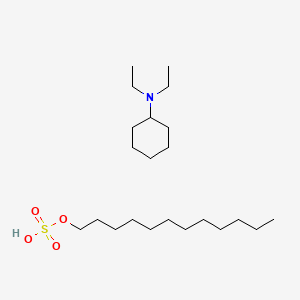
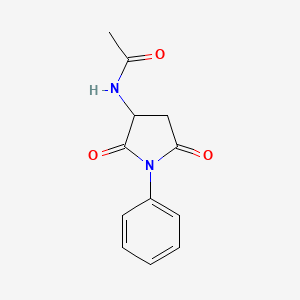

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)
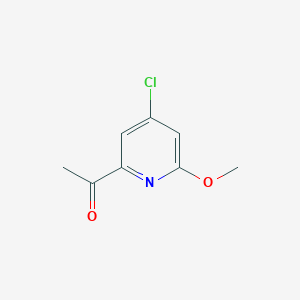
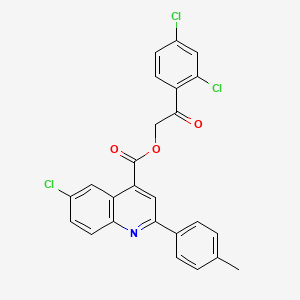
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)
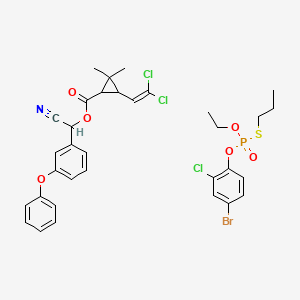
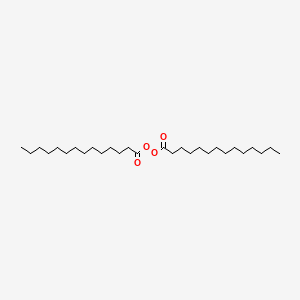

![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
